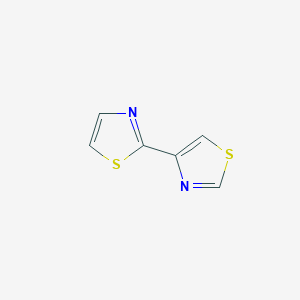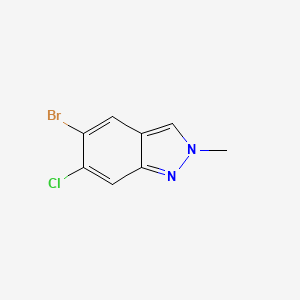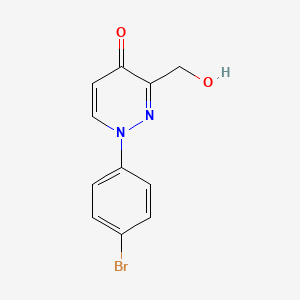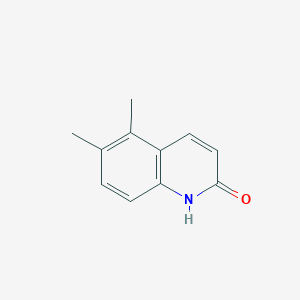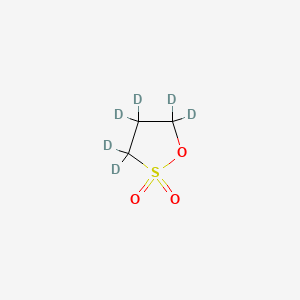
1,3-Propane-D6-sultone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propane-D6-sultone is a deuterated version of 1,3-propane sultone, an organosulfur compound with the formula (CD2)3SO3This compound is characterized by its ability to act as an alkylating agent and is used in various chemical reactions and industrial applications .
准备方法
1,3-Propane-D6-sultone can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite to form 3-hydroxypropylsulfonic acid, which is then dehydrated to produce 1,3-propane sultone . Another method involves the reaction of propenyl with sodium hydrogensulfite in deionized water, followed by acidification with sulfuric acid and subsequent distillation to obtain the final product .
化学反应分析
1,3-Propane-D6-sultone undergoes various chemical reactions, including:
Nucleophilic Substitution: It is susceptible to nucleophilic attack, leading to the formation of 3-hydroxypropylsulfonic acid.
Hydrolysis: The compound hydrolyzes in the presence of water to form 3-hydroxypropylsulfonic acid.
Sulfopropylation: It reacts with chitosan in aqueous solutions to form N-(3-sulfopropyl)chitosan salt under neutral pH conditions.
Common reagents used in these reactions include water, sodium bisulfite, and various acids such as sulfuric acid and hydrochloric acid. The major products formed from these reactions are typically sulfonic acid derivatives .
科学研究应用
1,3-Propane-D6-sultone has several scientific research applications:
Lithium-Ion Batteries: It is used as an electrolyte additive to improve the formation of the solid electrolyte interphase (SEI) on the anode surface, enhancing battery performance and longevity
Chemical Intermediates: The compound is used to introduce sulfopropyl groups into molecules, conferring water solubility and anionic character.
Surfactant Synthesis: It is employed in the synthesis of specialized surfactants, such as CHAPS detergent.
作用机制
The mechanism of action of 1,3-Propane-D6-sultone involves its ability to act as an alkylating agent. In lithium-ion batteries, it undergoes reductive decomposition to form a stable intermediate, which then contributes to the formation of the SEI layer on the anode surface . This process involves the interaction of the compound with lithium ions and other electrolyte components, leading to the formation of various byproducts that enhance the battery’s performance .
相似化合物的比较
1,3-Propane-D6-sultone can be compared with other similar compounds, such as:
1,4-Butane sultone: Another cyclic sulfonate ester with similar chemical properties but a different ring size.
Dimethyl sulfate: A potent alkylating agent used in similar applications but with a different chemical structure.
Vinylsulfonic acid: A sulfonic acid derivative with different reactivity and applications .
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies due to the isotope effect.
属性
分子式 |
C3H6O3S |
|---|---|
分子量 |
128.18 g/mol |
IUPAC 名称 |
3,3,4,4,5,5-hexadeuteriooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2/i1D2,2D2,3D2 |
InChI 键 |
FSSPGSAQUIYDCN-NMFSSPJFSA-N |
手性 SMILES |
[2H]C1(C(OS(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1COS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


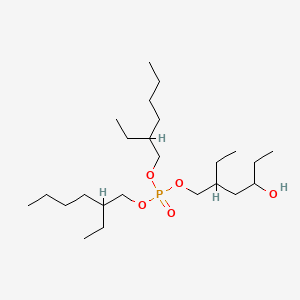
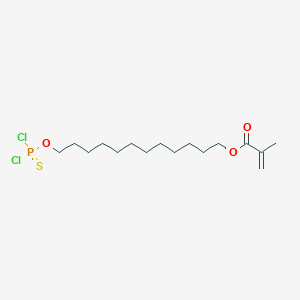
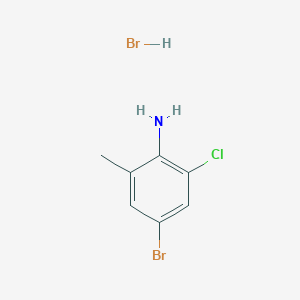
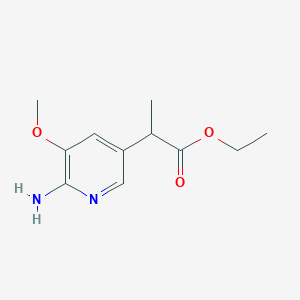
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
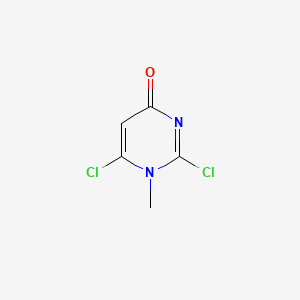
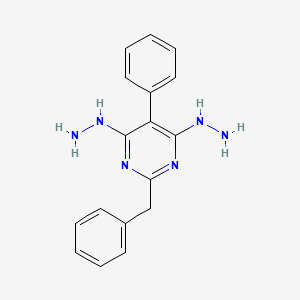
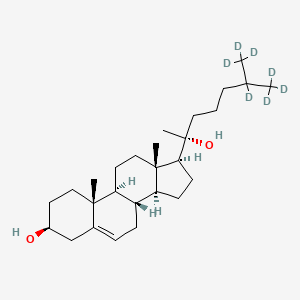
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)

